molecular formula C8H15NO3 B3186071 (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate CAS No. 1198080-11-3

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate

Cat. No. B3186071
CAS RN: 1198080-11-3
M. Wt: 173.21 g/mol
InChI Key: CFIQLGGGUSYWKT-UHFFFAOYSA-N
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Description

“(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate” is a derivative of aziridine-2-carboxylic acid . Aziridine-2-carboxylic acid derivatives have attracted attention of medicinal chemists since the discovery of the immunomodulatory anticancer drug Leakadine® .


Synthesis Analysis

Acyl derivatives of aziridine-2-carboxylic acid, which include “(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate”, have been synthesized and tested as PDIA1 inhibitors . The synthesis process involves calculations of charge value and distribution in the aziridine ring system .


Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate” is based on the aziridine ring system. The high strain energy of the aziridine ring is a major factor which promotes high reactivity of aziridines toward nucleophiles .


Chemical Reactions Analysis

Aziridine-2-carboxylic acid derivatives, including “(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate”, are known to react with nucleophiles. This reaction mainly proceeds with ring opening and generation of alkylated products .

Scientific Research Applications

Aziridine Alkaloids as Potential Therapeutic Agents

Research on natural aziridine alkaloids and their synthetic analogs, including compounds like (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate, highlights their significance in drug discovery due to their antitumor, antimicrobial, and antibacterial activities. These compounds serve as important prototypes for developing new therapeutic agents, underscoring their potential in medicinal chemistry (Ismail, Levitsky, & Dembitsky, 2009).

Synthetic Phenolic Antioxidants and Environmental Impacts

While not directly related to (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate, studies on synthetic phenolic antioxidants offer context on the broader implications of synthetic compounds in the environment. For example, 2,6-di-tert-butyl-4-methylphenol (BHT) is a widely used antioxidant that, alongside similar compounds, poses environmental and health concerns. This research area underscores the importance of understanding the environmental fate and human exposure of synthetic compounds, including aziridine derivatives (Liu & Mabury, 2020).

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, closely related to aziridine compounds, have been utilized in the stereoselective synthesis of amines and their derivatives, showcasing the utility of compounds like (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate in creating diverse N-heterocycles. This area of research emphasizes the role of aziridine derivatives in facilitating the synthesis of structurally complex and pharmacologically relevant compounds (Philip et al., 2020).

Environmental Degradation of Ether Compounds

Studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrate the microbial capacity to decompose ether compounds, which shares structural similarities with (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate. Understanding the biodegradation pathways and the role of microbial communities in this process is crucial for environmental management and the development of bioremediation strategies for synthetic compounds (Thornton et al., 2020).

Mechanism of Action

The mechanism of action of “(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate” is speculated to be similar to that of aziridine-2-carboxamide, which selectively alkylates only thiol groups of cancer cell surface proteins . This suggests that the antitumor and immunostimulatory activity of these compounds may be associated with inhibition of extracellular cysteine-containing proteins of cancer cells .

Future Directions

Future research directions could include synthesizing a library of novel aziridine-2-carboxylic acid derivatives and testing these compounds as potential PDI inhibitors . It is expected that aziridine-2-carboxylic acid derivatives activated with an electron-withdrawing group would be more reactive toward the thiol group of the cysteine .

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3/t6-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIQLGGGUSYWKT-AADKRJSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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